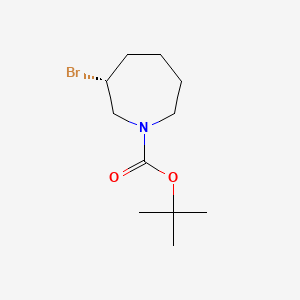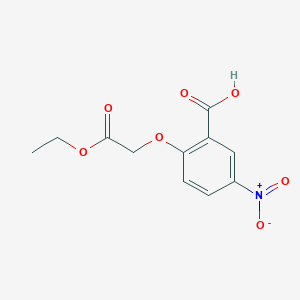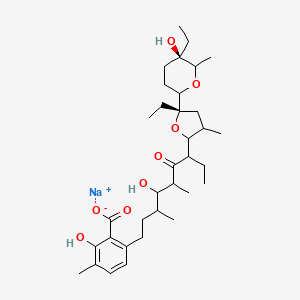
tert-Butyl (R)-3-bromoazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3R)-3-bromoazepane-1-carboxylate: is an organic compound that features a tert-butyl group, a bromine atom, and an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-bromoazepane-1-carboxylate typically involves the bromination of an azepane derivative followed by esterification with tert-butyl alcohol. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for tert-butyl (3R)-3-bromoazepane-1-carboxylate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into organic compounds in a more sustainable and versatile manner .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (3R)-3-bromoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Catalytic hydroxylation of the tert-butyl group using manganese catalysts and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese catalysts in the presence of hydrogen peroxide and nonafluoro-tert-butyl alcohol.
Substitution: Nucleophiles such as cyanide ions under basic conditions.
Major Products:
Oxidation: Primary alcohols as the major products.
Substitution: Compounds with substituted nucleophiles replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: The compound’s unique structure makes it a candidate for studying steric effects and conformational rigidity in biological systems. It may also be explored for its potential pharmaceutical applications .
Industry: In the industrial sector, tert-butyl (3R)-3-bromoazepane-1-carboxylate is utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products .
Wirkmechanismus
The mechanism of action of tert-butyl (3R)-3-bromoazepane-1-carboxylate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the bromine atom can participate in substitution reactions. The azepane ring contributes to the compound’s conformational properties, influencing its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3R)-3-chloroazepane-1-carboxylate
- tert-Butyl (3R)-3-iodoazepane-1-carboxylate
Uniqueness: tert-Butyl (3R)-3-bromoazepane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Eigenschaften
Molekularformel |
C11H20BrNO2 |
|---|---|
Molekulargewicht |
278.19 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-bromoazepane-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
FDJKKSLXLNJGOJ-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H](C1)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B14800999.png)
![8-Benzyl-7-[2-(ethylamino)ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14801000.png)
![[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol](/img/structure/B14801006.png)
![(2E)-3-phenyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14801009.png)

![3-(2-Fluoro-phenyl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B14801019.png)
![(R)-6-[[1-(Cyclopropylcarbonyl)pyrrolidin-3-yl]methyl]-5-[4'-(1-methyl-1H-pyrazol-4-yl)[1,1'-biphenyl]-4-yl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14801022.png)
![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B14801025.png)
![4-ethoxy-N-[3-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B14801029.png)
![3-Phenylpropyl 5-(2-{4-[(2,5-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinyl)-5-oxopentanoate](/img/structure/B14801032.png)
![6-((Benzyloxy)methyl)-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B14801034.png)
![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)

![N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester](/img/structure/B14801081.png)
